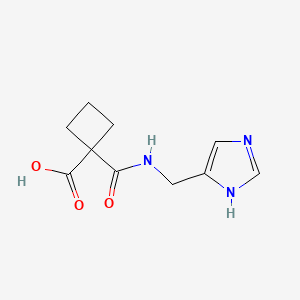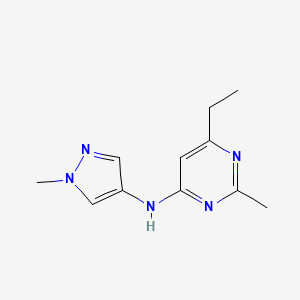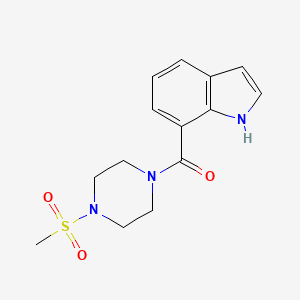
1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid, also known as IMCB or CBIM, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a cyclic amino acid derivative that is synthesized through a specific method and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid is not fully understood. However, it has been proposed that 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid has been found to have a range of biochemical and physiological effects. Studies have shown that 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid can modulate the activity of certain enzymes and proteins, including nitric oxide synthase and cyclooxygenase-2. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid in lab experiments is its stability and ease of synthesis. However, one of the limitations of using 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid. One area of research is the development of more efficient synthesis methods for 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid. Another area of research is the exploration of the potential therapeutic applications of 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid and its effects on various biochemical and physiological processes.
合成法
The synthesis of 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid involves the reaction of 1,4-dibromobutane with imidazole to form 1-(1H-imidazol-5-ylmethyl)-1,4-dibromobutane. This intermediate is then reacted with potassium cyanate to form 1-(1H-imidazol-5-ylmethylcarbamoyl)-1,4-dibromobutane, which is then treated with sodium hydroxide to form 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid.
科学的研究の応用
1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. Studies have shown that 1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid has antitumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
1-(1H-imidazol-5-ylmethylcarbamoyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-8(10(9(15)16)2-1-3-10)12-5-7-4-11-6-13-7/h4,6H,1-3,5H2,(H,11,13)(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTASAISUHRUDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCC2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)
![3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid](/img/structure/B7581484.png)

![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)


![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)
![2-Cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581523.png)


![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)

![4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7581553.png)